molecular formula C23H33N3O2S B15010945 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B15010945
M. Wt: 415.6 g/mol
InChI Key: NGBKVAYRRPOPPU-UHFFFAOYSA-N
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Description

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a thiophene ring substituted with benzamido and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzamido Group: The benzamido group is introduced via the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of Diethylamino Group: The diethylamino group is attached through the reaction of the intermediate with diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Shares a similar core structure but differs in the saturation of the thiophene ring.

    2-amino-N-[5-(diethylamino)pentan-2-yl]benzamide: Similar in the benzamido and diethylamino groups but lacks the thiophene ring.

Uniqueness

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the dimethyl-substituted thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H33N3O2S

Molecular Weight

415.6 g/mol

IUPAC Name

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C23H33N3O2S/c1-6-26(7-2)15-11-12-16(3)24-22(28)20-17(4)18(5)29-23(20)25-21(27)19-13-9-8-10-14-19/h8-10,13-14,16H,6-7,11-12,15H2,1-5H3,(H,24,28)(H,25,27)

InChI Key

NGBKVAYRRPOPPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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